3-(4-Methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
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Overview
Description
3-(4-Methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a methoxy group, an aniline derivative, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with an appropriate aldehyde to form an intermediate Schiff base, which is then reacted with a thiazole derivative under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
3-(4-Methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired biological outcome.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one: shares similarities with other compounds containing thiazole and pyridine rings, such as thiazolyl-pyridine derivatives.
4-methoxyaniline derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets this compound apart is its combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N3O2S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H17N3O2S/c1-13-18(25-19(22-13)14-4-3-10-20-12-14)17(23)9-11-21-15-5-7-16(24-2)8-6-15/h3-12,21H,1-2H3 |
InChI Key |
PBJKTFNNNCSCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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